N-(4-(4-Chlorobenzamido)phenyl)nicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives, which are known for their diverse biological activities. This compound features a chlorobenzamide moiety attached to a phenyl group and is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.
The compound can be classified under the category of aryl-nicotinamide derivatives. It is synthesized through various chemical methods that involve the modification of nicotinamide and aromatic amines. The synthesis and evaluation of this compound have been documented in several studies, highlighting its pharmacological potential and structural characteristics .
The synthesis of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide typically involves several key steps:
These methods ensure that the compound retains its structural integrity and biological activity.
The molecular structure of N-(4-(4-Chlorobenzamido)phenyl)nicotinamide can be represented as follows:
The structure consists of:
This arrangement contributes to its biological properties, particularly its ability to interact with specific receptors involved in angiogenesis .
N-(4-(4-Chlorobenzamido)phenyl)nicotinamide can undergo several chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug development.
The mechanism of action for N-(4-(4-Chlorobenzamido)phenyl)nicotinamide primarily involves its role as an inhibitor of VEGFR-2. The compound binds to this receptor, which is essential for endothelial cell proliferation and migration during angiogenesis.
These properties are essential for understanding how the compound behaves in biological systems.
N-(4-(4-Chlorobenzamido)phenyl)nicotinamide has several potential applications:
The ATP-binding domain of VEGFR-2 is a critical target for kinase inhibitors due to its role in facilitating phosphorylation-dependent signaling pathways that drive angiogenesis. Structurally, this domain features a bilobal architecture with a glycine-rich loop (residues 841–846, GXGXXG motif) and a hydrophobic pocket adjacent to the hinge region (Cys919, Glu885, Asp1046) [9]. The catalytic site adopts distinct conformational states (DFG-in for active; DFG-out for inactive), with Type II inhibitors like sorafenib specifically targeting the DFG-out conformation to achieve enhanced selectivity and prolonged residence time [4] [7].
Pharmacophoric analysis reveals four essential components for effective VEGFR-2 inhibition:
Table 1: Key Structural Domains of VEGFR-2 ATP-Binding Site
Domain | Residues/Region | Function in Inhibitor Binding |
---|---|---|
Glycine-rich loop | GXGXXG (841–846 aa) | ATP phosphate coordination |
Hinge region | Cys919 | Hydrogen bonding with heteroaromatic heads |
Hydrophobic pocket | Ile888, Ile892, Leu1019 | Allosteric binding for Type II inhibitors |
DFG motif | Asp1046-Phe1047-Gly1048 | Conformational switch (DFG-in/out) |
Catalytic loop | HRDLAARN (1026–1033 aa) | Phosphotransfer activity regulation |
N-(4-(4-Chlorobenzamido)phenyl)nicotinamide incorporates these elements: The nicotinamide ring acts as the heteroaromatic head, the benzamido linker spans the intermediate region, and the 4-chlorophenyl group serves as the hydrophobic tail. This alignment satisfies spatial requirements for occupying both ATP-binding and allosteric sites [4] [10].
Nicotinamide derivatives demonstrate pronounced antiangiogenic effects through direct modulation of VEGFR-2 signaling cascades. Structural analogs such as BRN-103 and BRN-250 inhibit VEGF-induced phosphorylation of VEGFR-2 at nanomolar concentrations (IC₅₀ = 10–100 nM), disrupting downstream pathways like PI3K/Akt and eNOS activation [2] [5]. The nicotinamide scaffold enhances binding through:
In cellular assays, nicotinamide-thiadiazol hybrids (e.g., compound 7a) suppress endothelial cell proliferation (IC₅₀ = 4.64 ± 0.3 μM in MDA-MB-231) and tube formation by downregulating MMP expression and inducing caspase-mediated apoptosis (8.2-fold caspase-3 activation) [3]. Molecular dynamics simulations confirm stable binding of nicotinamide cores to VEGFR-2, with RMSD values <2.0 Å over 200 ns trajectories, correlating with sustained kinase inhibition [3].
Table 2: Anti-Angiogenic Mechanisms of Nicotinamide-Based VEGFR-2 Inhibitors
Mechanism | Biological Effect | Exemplar Compound |
---|---|---|
VEGFR-2 phosphorylation block | Suppression of kinase activation (IC₅₀: 0.095 μM) | Nicotinamide-thiadiazol hybrid 7a [3] |
PI3K/Akt pathway inhibition | Reduced endothelial cell survival signals | BRN-103 [2] |
Caspase-3/7 activation | Induction of apoptosis (6.9-fold Bax upregulation) | Benzoquinazoline 9 [1] |
Cell cycle arrest | S-phase or G2/M blockade (44% late apoptosis) | Piperazinylquinoxaline 11 [7] |
The chlorobenzamido moiety in N-(4-(4-Chlorobenzamido)phenyl)nicotinamide serves dual functions: optimizing hydrophobic interactions and reinforcing hinge region binding. The 4-chlorophenyl group exhibits superior binding to the allosteric pocket (occupancy: 89%) compared to unsubstituted phenyl (62%) or methoxyphenyl (74%), as quantified by molecular docking studies [4] [10]. This enhancement arises from:
The benzamido linker (-NHCO-) bridges the nicotinamide head and chlorophenyl tail while forming critical hydrogen bonds with Glu885 (bond length: 2.1 Å) and Asp1046 (2.3 Å), as observed in crystallographic analyses of analogous inhibitors [1] [4]. This configuration mimics Type II inhibitors like sorafenib, which utilize similar linkers to stabilize the DFG-out conformation [7].
Comparative IC₅₀ data validate this design: Derivatives bearing 4-chlorobenzamido groups exhibit VEGFR-2 inhibition at 0.19–0.60 μM, outperforming analogs with electron-donating groups (e.g., -OCH₃: IC₅₀ = 1.04 μM) and approaching reference inhibitors like sorafenib (IC₅₀ = 0.08 μM) [7]. Free energy calculations (MM-GBSA) confirm ΔG values of −42.3 kcal/mol for the chloro derivative versus −38.1 kcal/mol for non-halogenated counterparts, underscoring the thermodynamic advantage of chlorine incorporation [3] [10].
Table 3: Binding Affinity Comparison of Benzamido Derivatives
Substituent | VEGFR-2 IC₅₀ (μM) | Hydrophobic Contact Residues | Key Hydrogen Bonds |
---|---|---|---|
4-Cl | 0.19–0.60 | Ile888, Leu1019, Ile892 | Glu885, Asp1046, Cys919 |
H | 0.85–1.20 | Leu1019, Val916 | Glu885, Asp1046 |
4-OCH₃ | 0.90–1.04 | Leu1019, Phe1045 | Asp1046 |
4-NO₂ | 0.45–0.78 | Ile888, Leu1019, Val848 | Glu885, Cys919 |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1